molecular formula C16H14F2N2O3 B2867665 N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 900001-17-4

N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2867665
CAS RN: 900001-17-4
M. Wt: 320.296
InChI Key: FIUWAVDGQWTXKG-UHFFFAOYSA-N
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Description

“N1-(2,5-difluorophenyl)-N2-(4-methoxybenzyl)oxalamide” is a chemical compound that belongs to the class of methanamines . It is composed of a difluorophenyl group, a methoxybenzyl group, and a methanamine group . This compound is commonly used in pharmaceutical research and drug development .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two phenylboronic ester derivatives have been synthesized by a 2-step synthesis . The structures of the compounds were confirmed by FTIR, NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved data, the synthesis of similar compounds involves a series of chemical reactions .

Scientific Research Applications

Chemical Synthesis and Molecular Interactions

N1-(2,5-Difluorophenyl)-N2-(4-Methoxybenzyl)oxalamide has garnered attention in the realm of chemical synthesis and molecular interactions due to its unique chemical structure. Research has explored its reactivity and potential applications in creating novel compounds and elucidating interaction mechanisms at the molecular level. Notably, studies have focused on modifying benzyl groups to enhance affinity for specific protein targets, demonstrating the compound's versatility in the design of inhibitors and the exploration of hydrogen bonding and steric effects in controlling molecular assembly structures.

Pharmaceutical and Biological Activity

Although the original request excluded drug usage and side effects, it's pertinent to mention that the compound's structural features have implications for its interactions with biological systems. Research into related molecules has shown promising biological activities, suggesting that this compound could serve as a scaffold for developing new therapeutic agents. The focus on its core structure aids in understanding the compound's potential biological interactions and pharmacophore modeling.

Material Science and Photophysical Properties

In material science, the compound's structural derivatives have been investigated for their photophysical properties and applications in creating advanced materials. Studies reveal how modifications to the compound can impact light absorption and emission, opening pathways to its use in optoelectronic devices and as a component in fluorescent markers. This research underscores the compound's adaptability and potential in developing new materials with desired optical properties.

Environmental and Analytical Chemistry

The compound and its derivatives also play a role in environmental and analytical chemistry, particularly in the study of degradation products and their environmental impact. Research into similar molecules has shed light on their stability, degradation pathways, and interactions with environmental factors, providing valuable insights into the ecological implications of these compounds. Additionally, the compound's unique chemical features make it a candidate for analytical studies, including the development of new detection and quantification methods for various substances.

References

properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3/c1-23-12-5-2-10(3-6-12)9-19-15(21)16(22)20-14-8-11(17)4-7-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUWAVDGQWTXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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